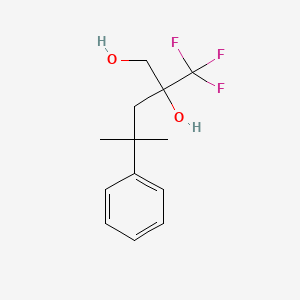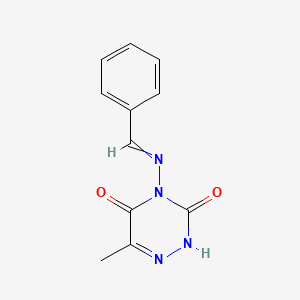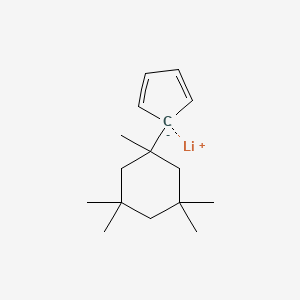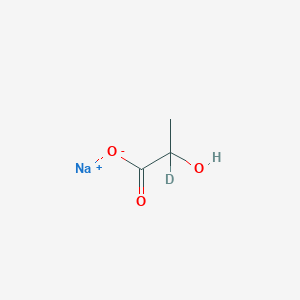
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-phenyl-2-pentanone: Similar in structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure.
Uniqueness
4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is unique due to the combination of its trifluoromethyl group and hydroxyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Propiedades
Número CAS |
611230-92-3 |
|---|---|
Fórmula molecular |
C13H17F3O2 |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
4-methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol |
InChI |
InChI=1S/C13H17F3O2/c1-11(2,10-6-4-3-5-7-10)8-12(18,9-17)13(14,15)16/h3-7,17-18H,8-9H2,1-2H3 |
Clave InChI |
GBVZSKCGAAQWCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)




